3-O-Acetyl Ezetimibe-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

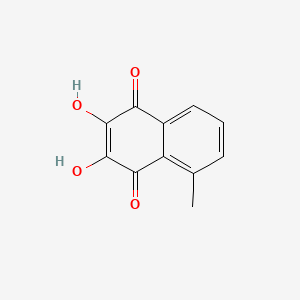

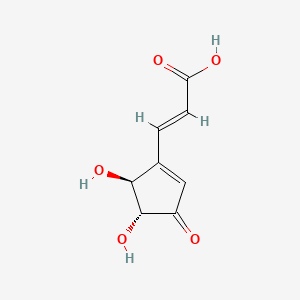

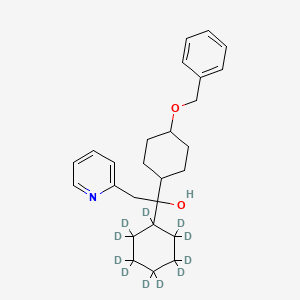

3-O-Acetyl Ezetimibe-d4 is a synthetic derivative of ezetimibe, a well-known cholesterol-lowering drug. This compound is labeled with deuterium, which makes it useful for various scientific research applications, particularly in the study of cholesterol metabolism and the mechanism of action of ezetimibe .

Mécanisme D'action

Target of Action

The primary target of 3-O-Acetyl Ezetimibe-d4 is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . This protein is located on the luminal aspect of the enterocyte plasma membrane in the small intestine and plays a crucial role in promoting intestinal cholesterol uptake .

Mode of Action

This compound, a derivative of 2-azetidinone, functions as a cholesterol absorption inhibitor . It selectively inhibits the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein , thereby blocking the uptake of cholesterol from the diet .

Biochemical Pathways

By interfering with the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver . This leads to a decrease in the integration of cholesterol into chylomicrons, which subsequently reduces the delivery of cholesterol to the liver via chylomicron remnants . The diminished delivery of intestinal cholesterol to the liver stimulates the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .

Result of Action

The result of the action of this compound is a significant reduction in blood cholesterol levels. By inhibiting the absorption of cholesterol in the small intestine, it effectively lowers total cholesterol, LDL-C, Apo-B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) .

Analyse Biochimique

Biochemical Properties

3-O-Acetyl Ezetimibe-d4 plays a significant role in biochemical reactions related to cholesterol absorption. It functions by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) receptor, which is responsible for the uptake of cholesterol in the intestine . By blocking this receptor, this compound reduces the absorption of dietary cholesterol, leading to lower levels of cholesterol in the bloodstream. This compound interacts with various enzymes and proteins involved in cholesterol metabolism, including the NPC1L1 receptor and other transport proteins .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cholesterol uptake and metabolism. This compound has been shown to affect cell signaling pathways related to cholesterol homeostasis, leading to changes in gene expression and cellular metabolism . In particular, this compound can modulate the expression of genes involved in cholesterol synthesis and transport, thereby impacting overall cellular cholesterol levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the NPC1L1 receptor and preventing its internalization into clathrin-coated vesicles . This inhibition blocks the receptor’s ability to transport cholesterol into cells, thereby reducing cholesterol absorption. Additionally, this compound may influence enzyme activity related to cholesterol metabolism, further contributing to its cholesterol-lowering effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular cholesterol levels, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces cholesterol absorption without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on liver function and overall metabolism . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to cholesterol absorption and metabolism. It interacts with enzymes and cofactors that regulate cholesterol synthesis and transport . The compound’s inhibition of the NPC1L1 receptor disrupts the normal metabolic flux of cholesterol, leading to changes in metabolite levels and overall cholesterol homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues, particularly the intestine and liver, where cholesterol absorption and metabolism are most active .

Subcellular Localization

The subcellular localization of this compound is primarily within the endocytic vesicles associated with the NPC1L1 receptor . This localization is crucial for its activity, as it allows the compound to effectively inhibit cholesterol uptake at the cellular level. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Acetyl Ezetimibe-d4 typically involves the acetylation of ezetimibe with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the 3-hydroxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the compound. The use of deuterium-labeled reagents is crucial in the industrial synthesis to achieve the desired isotopic labeling .

Analyse Des Réactions Chimiques

Types of Reactions

3-O-Acetyl Ezetimibe-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group back to the hydroxyl group.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-O-Acetyl Ezetimibe-d4 is extensively used in scientific research for:

Cholesterol Metabolism Studies: Investigating the biochemical and physiological effects of ezetimibe on cholesterol absorption and metabolism.

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of ezetimibe.

Drug Development: Serving as a reference compound in the development of new cholesterol-lowering drugs.

Isotope Labeling Studies: Used in mass spectrometry and nuclear magnetic resonance spectroscopy to study metabolic pathways

Comparaison Avec Des Composés Similaires

Similar Compounds

Ezetimibe: The parent compound, which also inhibits cholesterol absorption but lacks the deuterium labeling.

3-O-Acetyl Ezetimibe: Similar to 3-O-Acetyl Ezetimibe-d4 but without the deuterium labeling.

Other Cholesterol Absorption Inhibitors: Compounds like bile acid sequestrants and statins, which have different mechanisms of action.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in isotope labeling studies. This labeling allows for more precise tracking and analysis in pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .

Propriétés

IUPAC Name |

[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-2-(4-hydroxyphenyl)-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-3-yl]propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1/i8D,9D,10D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQRXXWTCQBULQ-RXBMDDDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)O)[2H])[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

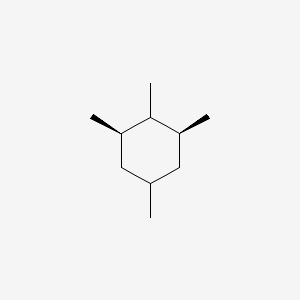

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine](/img/structure/B564806.png)

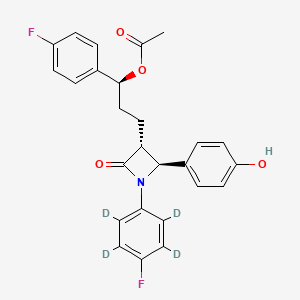

methanone](/img/structure/B564812.png)